Benzoic acid,5-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl]-2-hydroxy-,sodium salt, hydrate (1:2:2)
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Overview
Description
Balsalazide disodium dihydrate is an anti-inflammatory drug primarily used in the treatment of inflammatory bowel diseases such as ulcerative colitis. It is a prodrug that releases mesalazine (5-aminosalicylic acid) in the large intestine, where it exerts its therapeutic effects . The chemical name of balsalazide disodium dihydrate is (E)-5-[[4-[(2-carboxyethyl)amino]carbonyl]phenyl]azo]-2-hydroxybenzoic acid, disodium salt, dihydrate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of balsalazide disodium dihydrate involves several key steps:
Acylation Reaction: The starting material, 4-amino hippuric acid, is obtained by coupling para-aminobenzoic acid and glycine.
Catalytic Hydrogenation Reaction: This intermediate is then subjected to catalytic hydrogenation to form the corresponding amine.
Diazotization Reaction: The amine is treated with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is reacted with salicylic acid to yield balsalazide.
Industrial Production Methods
Industrial production of balsalazide disodium dihydrate typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often formulated into capsules for oral administration .
Chemical Reactions Analysis
Types of Reactions
Balsalazide disodium dihydrate undergoes several types of chemical reactions:
Azoreduction: In the colon, bacterial azoreduction cleaves the azo bond, releasing mesalazine and 4-aminobenzoyl-β-alanine.
Hydrolysis: The compound can undergo hydrolytic degradation under acidic and alkaline conditions.
Oxidation: Balsalazide disodium dihydrate is susceptible to oxidative degradation.
Common Reagents and Conditions
Azoreduction: Catalyzed by bacterial enzymes in the colon.
Hydrolysis: Acidic or alkaline conditions can induce hydrolysis.
Oxidation: Oxidizing agents can cause degradation.
Major Products Formed
Mesalazine (5-aminosalicylic acid): The active therapeutic agent released in the colon.
4-Aminobenzoyl-β-alanine: An inert byproduct of azoreduction.
Scientific Research Applications
Balsalazide disodium dihydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study azoreduction and drug delivery mechanisms.
Biology: Investigated for its effects on inflammatory pathways and cytokine production.
Medicine: Primarily used in the treatment of ulcerative colitis and other inflammatory bowel diseases.
Industry: Formulated into pharmaceutical products for therapeutic use.
Mechanism of Action
Balsalazide disodium dihydrate is a prodrug that is enzymatically cleaved in the colon to release mesalazine. Mesalazine exerts its anti-inflammatory effects by inhibiting the production of arachidonic acid metabolites, such as prostaglandins and leukotrienes, in the colon mucosa . This inhibition reduces inflammation and alleviates symptoms of ulcerative colitis .
Comparison with Similar Compounds
Similar Compounds
Mesalazine (5-aminosalicylic acid): The active metabolite of balsalazide disodium dihydrate.
Sulfasalazine: Another prodrug that releases mesalazine in the colon but has additional antibacterial properties.
Olsalazine: A dimer of mesalazine that is also cleaved in the colon to release the active agent.
Uniqueness
Balsalazide disodium dihydrate is unique in its ability to deliver mesalazine directly to the large intestine, bypassing the small intestine. This targeted delivery enhances its therapeutic efficacy in treating ulcerative colitis while minimizing systemic side effects .
Properties
Molecular Formula |
C17H17N3NaO7 |
---|---|
Molecular Weight |
398.3 g/mol |
InChI |
InChI=1S/C17H15N3O6.Na.H2O/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;1H2 |
InChI Key |
BOSZHNPGTSMVQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O.O.[Na] |
Origin of Product |
United States |
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